molecular formula C15H14BrNOS B11958195 2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide

2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide

Cat. No.: B11958195
M. Wt: 336.2 g/mol
InChI Key: BVPJZMZWNOEPMB-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide is an organic compound characterized by the presence of a benzylsulfanyl group attached to an acetamide moiety, with a bromophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide typically involves the reaction of 4-bromoaniline with benzyl mercaptan in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-N-(4-chlorophenyl)acetamide
  • 2-(benzylsulfanyl)-N-(4-methylphenyl)acetamide
  • 2-(benzylsulfanyl)-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-(benzylsulfanyl)-N-(4-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.

Properties

Molecular Formula

C15H14BrNOS

Molecular Weight

336.2 g/mol

IUPAC Name

2-benzylsulfanyl-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C15H14BrNOS/c16-13-6-8-14(9-7-13)17-15(18)11-19-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)

InChI Key

BVPJZMZWNOEPMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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